Malvidin chloride

Übersicht

Beschreibung

Malvidin-Chlorid ist ein natürlich vorkommendes Anthocyan, eine Art von Flavonoid-Pigment, das in verschiedenen Früchten und Blüten vorkommt. Es ist für die blau-rote Farbe in vielen Pflanzen verantwortlich, darunter rote Trauben und Rotwein . Malvidin-Chlorid ist bekannt für seine antioxidativen, entzündungshemmenden und krebshemmenden Eigenschaften .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Malvidin-Chlorid kann durch Methylierung von Delphinidin, einem anderen Anthocyan, synthetisiert werden. Der Prozess beinhaltet die Verwendung von Methylierungsmitteln wie Dimethylsulfat oder Methyliodid unter basischen Bedingungen . Die Reaktion findet typischerweise in einem wässrigen oder alkoholischen Medium bei erhöhten Temperaturen statt.

Industrielle Produktionsmethoden

Die industrielle Produktion von Malvidin-Chlorid beinhaltet oft die Extraktion aus natürlichen Quellen wie Traubenschalen und anderen Früchten. Der Extraktionsprozess umfasst Mazerations-, Filtrations- und Reinigungsschritte, um die Verbindung in ihrer reinen Form zu isolieren .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Malvidin chloride can be synthesized through the methylation of delphinidin, another anthocyanin. The process involves the use of methylating agents such as dimethyl sulfate or methyl iodide under basic conditions . The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources such as grape skins and other fruits. The extraction process includes maceration, filtration, and purification steps to isolate the compound in its pure form .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Malvidin-Chlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Malvidin-Chlorid kann oxidiert werden, um Syringasäure zu bilden.

Reduktion: Es kann zu seinem entsprechenden Leukoanthocyanidin reduziert werden.

Substitution: Malvidin-Chlorid kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung seiner Hydroxylgruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Essigsäureanhydrid und Acetylchlorid werden häufig für Acetylierungsreaktionen verwendet.

Hauptprodukte

Oxidation: Syringasäure.

Reduktion: Leukoanthocyanidin.

Substitution: Acetylierte Derivate von Malvidin-Chlorid.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

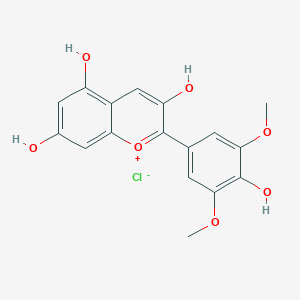

Malvidin chloride is derived from malvidin, a natural pigment found in various fruits and vegetables. It is characterized by its vibrant purple color and is a key contributor to the coloration of red wine and certain berries. The chemical structure of malvidin includes hydroxyl groups that contribute to its bioactivity.

Antioxidant Activity

This compound exhibits potent antioxidant properties, which are crucial in combating oxidative stress—a condition linked to numerous diseases, including neurodegenerative disorders.

- Mechanism of Action : this compound acts by scavenging free radicals and enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

- Case Study : In a study involving rats treated with aluminum chloride (a neurotoxin), malvidin demonstrated significant neuroprotective effects by reducing oxidative stress markers and improving behavioral outcomes .

Data Table: Antioxidant Effects of this compound

| Parameter | Control Group | AlCl3 Group | Malvidin 100 mg/kg | Malvidin 200 mg/kg |

|---|---|---|---|---|

| SOD Activity | 16.50 ± 1.5 | 12.00 ± 2.0 | 16.68 ± 1.3 | 16.53 ± 1.5 |

| CAT Activity | 20.00 ± 2.0 | 15.00 ± 1.5 | 20.19 ± 2.07 | 21.59 ± 2.50 |

| MDA Levels | 3.00 ± 0.5 | 5.00 ± 0.7 | 4.33 ± 0.43 | 4.23 ± 0.51 |

Anti-Inflammatory Properties

This compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process.

- Inhibition Studies : Research indicates that malvidin exhibits a greater inhibitory effect on COX-2 compared to COX-1, making it a potential candidate for developing anti-inflammatory therapies .

- Case Study : A comparative analysis revealed that malvidin's ability to inhibit COX-2 was significantly higher than its glycosylated forms, suggesting that structural modifications can influence its efficacy .

Data Table: COX Inhibition by this compound

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| This compound | 50 | 75 |

| Malvidin Glucoside | 7 | 24 |

| Malvidin Diglucoside | 6 | 14 |

Neuroprotective Effects

This compound's neuroprotective capabilities are particularly noteworthy in the context of neurodegenerative diseases.

- Mechanism : It has been found to inhibit acetylcholinesterase activity, thereby enhancing acetylcholine levels in the brain, which is beneficial for cognitive function .

- Case Study : A study demonstrated that malvidin administration improved cognitive deficits in rats subjected to aluminum chloride-induced neurotoxicity, showcasing its potential as a therapeutic agent for Alzheimer's disease .

Data Table: Behavioral Outcomes in Neurotoxicity Studies

| Treatment | Transfer Latency (s) |

|---|---|

| Control | 43.23 ± 4.5 |

| AlCl3 | 99 ± 5.6 |

| Malvidin (100 mg/kg) | 91.66 ± 4.2 |

| Malvidin (200 mg/kg) | 54.33 ± 6.8 |

Wirkmechanismus

Malvidin chloride exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells . The compound also modulates inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta . Additionally, this compound activates the PI3K/NO/cGMP/cGMP-dependent protein kinase pathway, leading to various cellular effects .

Vergleich Mit ähnlichen Verbindungen

Malvidin-Chlorid ist eines von mehreren Anthocyanen, darunter:

- Cyanidin-Chlorid

- Delphinidin-Chlorid

- Pelargonidin-Chlorid

- Peonidin-Chlorid

- Petunidin-Chlorid

Einzigartigkeit

Malvidin-Chlorid ist aufgrund seines hohen Methylierungsgrades einzigartig, der seine Stabilität und Bioverfügbarkeit im Vergleich zu anderen Anthocyanen erhöht . Dies macht es besonders effektiv als Antioxidans und entzündungshemmendes Mittel.

Biologische Aktivität

Malvidin chloride, a prominent anthocyanin found in various fruits and vegetables, particularly in red wine and purple carrots, has garnered attention for its significant biological activities. This article delves into the antioxidant, anti-inflammatory, and neuroprotective properties of this compound, supported by recent research findings and case studies.

Antioxidant Activity

This compound exhibits potent antioxidant activity, primarily through its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress. A study using RAW 264.7 macrophages demonstrated that malvidin effectively reduced ROS production induced by lipopolysaccharide (LPS), a common inflammatory agent. The compound was shown to modulate key signaling pathways, including the nuclear factor-kappaB (NF-κB) pathway, thereby decreasing oxidative stress markers and enhancing cellular defense mechanisms .

Table 1: Antioxidant Effects of this compound

Anti-Inflammatory Activity

This compound also demonstrates significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). Research indicates that malvidin has a higher selectivity for COX-2 inhibition compared to COX-1, which suggests its potential utility in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases. The IC50 values for malvidin against COX-1 and COX-2 have been reported as 12.45 µM and 2.76 µM respectively, highlighting its effectiveness .

Table 2: Inhibitory Activity of this compound on COX Enzymes

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| Malvidin | 12.45 ± 0.70 | 2.76 ± 0.16 |

| Malvidin-3-glucoside | 74.78 ± 0.06 | 39.92 ± 3.02 |

| Malvidin-3,5-diglucoside | 90.36 ± 1.92 | 66.45 ± 1.93 |

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of neurotoxicity induced by aluminum chloride (AlCl3). A study involving rat models demonstrated that malvidin administration significantly improved behavioral parameters and biochemical markers associated with oxidative stress and neuronal damage. Specifically, malvidin treatment resulted in decreased levels of malondialdehyde (MDA), an indicator of lipid peroxidation, while enhancing superoxide dismutase (SOD) and catalase activities .

Table 3: Neuroprotective Effects of this compound in Animal Studies

| Parameter | Control Group | AlCl3 Group | Malvidin 100 mg/kg | Malvidin 200 mg/kg |

|---|---|---|---|---|

| MDA Levels | Low | High | Moderate | Low |

| SOD Activity | High | Low | Moderate | High |

| Behavioral Score | High | Low | Moderate | High |

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in various health contexts:

- Alzheimer's Disease Models : Research indicates that malvidin's ability to inhibit AChE can help mitigate cognitive decline associated with Alzheimer's disease by reducing oxidative stress in neuronal cells .

- Inflammatory Conditions : In vitro studies have shown that malvidin can significantly reduce pro-inflammatory cytokines such as IL-6 and TNF-alpha in LPS-stimulated macrophages, suggesting its role as a natural anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the key chemical properties of malvidin chloride, and how do they influence experimental handling?

this compound (C₁₇H₁₅ClO₇, MW 366.75) is an anthocyanin characterized by a chromenylium chloride core with hydroxyl and methoxy substitutions. Its UV/Vis spectrum shows λmax at 275 nm and 555 nm . Key handling considerations include:

- Solubility : Soluble in DMSO (25 mg/mL), ethanol (16 mg/mL), and DMF. Aqueous solubility is limited; use DMF as a co-solvent (e.g., 1:9 DMF:PBS for ~0.1 mg/mL) .

- Stability : Store at -20°C in crystalline form; aqueous solutions degrade within 24 hours .

- Handling : Purge organic solvents with inert gases to prevent oxidation .

Q. How can researchers verify the purity and structural identity of this compound in experimental samples?

- Chromatography : Use HPLC with UV detection (λ = 275 nm) and compare retention times against certified standards (≥97% purity) .

- Mass Spectrometry (MS) : LC-MS or MALDI-TOF confirms molecular weight (m/z 366.75 for [M]⁺) and fragmentation patterns .

- NMR : Analyze methoxy (δ ~3.8 ppm) and aromatic proton signals to distinguish substitutions .

Advanced Research Questions

Q. How does this compound induce G2/M cell cycle arrest, and what experimental models validate this mechanism?

this compound blocks G2/M phase progression by downregulating cyclin-dependent kinases (CDKs) and upregulating p21/p53 pathways. Key methodologies include:

- Cell Synchronization : Treat asynchronous cells (e.g., HT29 colorectal cancer cells) with nocodazole to arrest in mitosis, then expose to this compound (10–50 μM) .

- Flow Cytometry : Use propidium iodide staining to quantify cell cycle distribution .

- Western Blotting : Measure ERK1/2 phosphorylation levels; malvidin reduces phospho-ERK by 40–60% at 24 hours .

Q. What analytical challenges arise in detecting this compound in complex biological matrices, and how can they be addressed?

- Matrix Interference : Plant extracts or serum samples contain co-eluting phenolics. Use SPE (C18 cartridges) for pre-purification .

- Low Bioavailability : In vivo studies (e.g., mouse models) require LC-MS/MS with a detection limit of 0.1 ng/mL to trace malvidin in brain or plasma .

- Degradation : Add 0.1% formic acid to mobile phases to stabilize anthocyanins during LC-MS runs .

Q. How can researchers reconcile conflicting data on this compound’s cytotoxicity and its reported safety profile?

- Dose Dependency : Cytotoxicity (IC₅₀ ~20 μM in cancer cells) contrasts with absent acute toxicity in OSHA reports (no LD₅₀ data) . Use dose-response curves to differentiate therapeutic vs. toxic ranges.

- Cell-Type Specificity : Test primary vs. cancer cell lines; malvidin shows selective toxicity toward proliferating cells .

- Metabolic Studies : Assess metabolites (e.g., malvidin-3-glucoside) that may modulate activity .

Q. Methodological Guidance

Q. What protocols are recommended for studying this compound’s antioxidant activity in vitro?

- DPPH Assay : Prepare 100 μM malvidin in ethanol, mix with DPPH (0.1 mM), and measure absorbance at 517 nm after 30 minutes .

- ROS Detection : Use H2DCFDA in HT29 cells; malvidin reduces ROS by 30–50% at 25 μM .

- Metal Chelation : Test Fe²⁺/Cu²⁺ binding via UV-Vis spectrophotometry; anthocyanins show peak shifts at 500–600 nm .

Q. How should researchers design pharmacokinetic studies for this compound in animal models?

Eigenschaften

IUPAC Name |

2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3,5,7-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7.ClH/c1-22-14-3-8(4-15(23-2)16(14)21)17-12(20)7-10-11(19)5-9(18)6-13(10)24-17;/h3-7H,1-2H3,(H3-,18,19,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIKOUUKQBTQBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10463-84-0 (Parent) | |

| Record name | Malvidin chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

366.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643-84-5 | |

| Record name | Malvidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malvidin chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malvidin chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5,7-trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALVIDIN CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GL5KGZ4D8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.